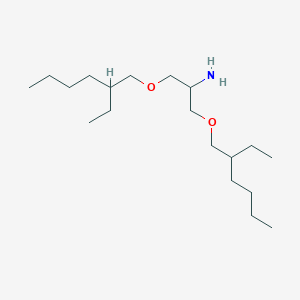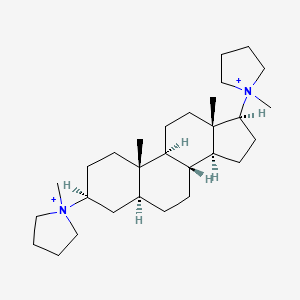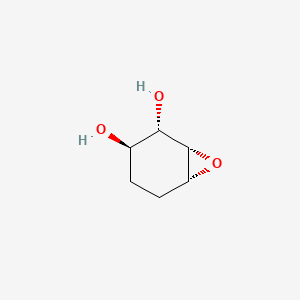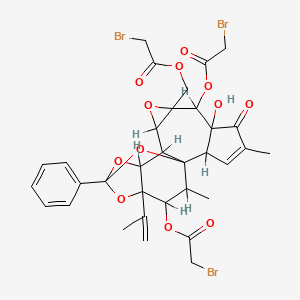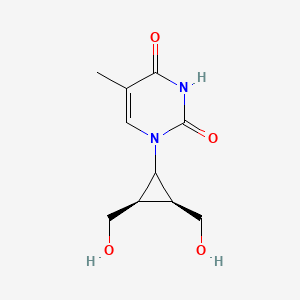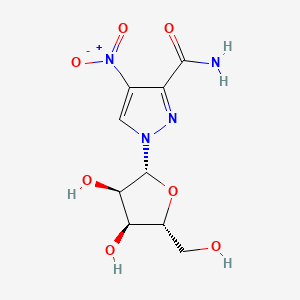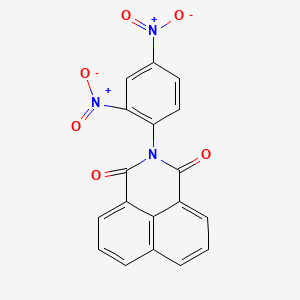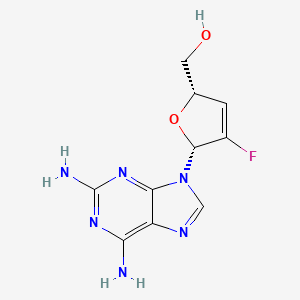
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine: is a synthetic nucleoside analogue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine typically involves the fluorination of purine nucleosidesThis can be achieved using diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are essential to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)
Oxidizing Agents: Potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4)
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
The major products formed from these reactions include various fluorinated purine nucleosides and their derivatives, which can have different biological activities .
Aplicaciones Científicas De Investigación
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential as an antiviral and anticancer agent. .
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Diamino-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine
- Fludarabine phosphate
- Clofarabine
- Vidarabine
Uniqueness
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine is unique due to its specific fluorination pattern and the resulting biological activity. Unlike other nucleoside analogues, it has shown a distinct ability to inhibit certain viral and cancerous processes, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
405238-83-7 |
|---|---|
Fórmula molecular |
C10H11FN6O2 |
Peso molecular |
266.23 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H11FN6O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(12)15-10(13)16-8(6)17/h1,3-4,9,18H,2H2,(H4,12,13,15,16)/t4-,9+/m0/s1 |
Clave InChI |
NJEYWVZTRIAXQY-AJAUBTJJSA-N |
SMILES isomérico |
C1=C([C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N)F |
SMILES canónico |
C1=C(C(OC1CO)N2C=NC3=C(N=C(N=C32)N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


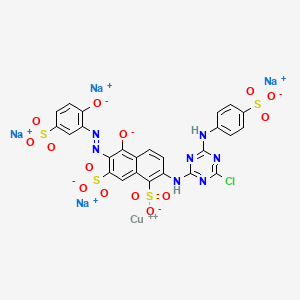
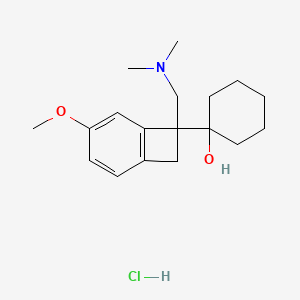
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
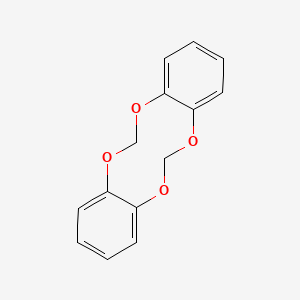
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)


